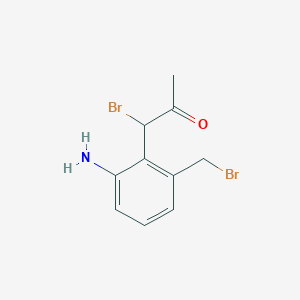

1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one

Description

1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one (CAS: 1804203-43-7) is a brominated aromatic ketone featuring a 2-aminophenyl core substituted with a bromomethyl group at the 6-position and a bromopropan-2-one moiety at the 1-position. Its molecular formula is C₁₀H₁₀Br₂NO, with a molecular weight of 306.9 g/mol.

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[2-amino-6-(bromomethyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H11Br2NO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5,13H2,1H3 |

InChI Key |

YXTWXEZFDYKRGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1N)CBr)Br |

Origin of Product |

United States |

Scientific Research Applications

1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription.

Molecular Targets and Pathways:

Proteins: Alkylation of cysteine residues in enzymes, leading to inhibition.

DNA: Formation of DNA adducts, resulting in mutagenesis or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons of Direct Analogs

| Compound Name | CAS RN | Molecular Formula | Substituents (Propanone Position) | Halogen Type | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1-[2-Amino-6-(bromomethyl)phenyl]-1-bromopropan-2-one | 1804203-43-7 | C₁₀H₁₀Br₂NO | 1-Bromo | Br | 306.9 |

| 1-[2-Amino-6-(bromomethyl)phenyl]-1-chloropropan-2-one | 1806294-49-4 | C₁₀H₁₀BrClNO | 1-Chloro | Cl | 262.5 |

| 1-[2-Amino-6-(bromomethyl)phenyl]-2-bromopropan-1-one | 1806499-77-3 | C₁₀H₁₀Br₂NO | 2-Bromo | Br | 306.9 |

| 1-[2-Amino-6-(bromomethyl)phenyl]-2-chloropropan-1-one | 1806433-52-2 | C₁₀H₁₀BrClNO | 2-Chloro | Cl | 262.5 |

Key Observations:

- Positional Isomerism : The 1-bromo vs. 2-bromo substitution (e.g., 1804203-43-7 vs. 1806499-77-3) alters steric and electronic environments, which may influence regioselectivity in subsequent reactions.

Broader Class Comparisons: Brominated Aromatic Ketones and Amines

2-[3-(Bromomethyl)phenyl]thiophene (CAS: 85553-44-2)

- Structure: Features a thiophene ring instead of an aminophenyl group.

- Properties: Lower molecular weight (253.16 g/mol) and melting point (57°C) compared to the target compound, reflecting reduced polarity due to the absence of an amino group .

- Applications: Likely used in materials science (e.g., conductive polymers), whereas the target compound’s amino group may favor pharmaceutical applications.

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structure : Incorporates an indole core with a phenylsulfonyl group, absent in the target compound.

- Reactivity: The sulfonyl group enhances stability but reduces nucleophilicity compared to the target’s aminophenyl system .

Functional Group Analogues in Patented Compounds

3-(4-(2-Amino-6-(Substituted Phenyl)-5,6-Dihydro-4H-1,3-Thiazin-4-Yl)Phenylimino)-1-((Dimethyl Amino)Methyl)Indolin-2-Ones

- Structure : Combines a thiazine ring and indole system.

- Key Difference: The presence of a heterocyclic thiazine ring introduces conformational rigidity, contrasting with the target compound’s flexible propanone chain .

Solid Dosage Forms of (S)-Ethyl 2-Amino-3-(4-(2-Amino-6-((R)-1-(4-Chloro-2-(3-Methyl-1H-Pyrazol-1-YL)-Phenyl)-2,2,2-Trifluoroethoxy)-Pyrimidin-4-YL)Phenyl)-Propanoate

- Structure : A pyrimidine-containing prodrug with trifluoroethoxy and chlorophenyl groups.

- Application : Designed for therapeutic use (patented as a solid dosage form), whereas the target compound’s applications remain underexplored in the literature .

Biological Activity

1-(2-Amino-6-(bromomethyl)phenyl)-1-bromopropan-2-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 320.12 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, brominated compounds can influence nicotinamide adenine dinucleotide (NAD) metabolism by acting as inhibitors or activators of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD biosynthesis .

Antimicrobial Activity

Preliminary studies suggest that halogenated compounds exhibit antimicrobial properties. The introduction of bromine into the molecular structure can enhance lipophilicity, which is often correlated with increased antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anti-inflammatory Effects

Compounds structurally related to this compound have shown significant anti-inflammatory activity. Research on similar brominated ketones indicates that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may possess similar anti-inflammatory properties.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates good oral bioavailability and favorable absorption characteristics. Studies have shown that modifications to the molecular structure can lead to improved stability and bioavailability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.